molecular formula C9H8N2O2S B3084932 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1146291-17-9

3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3084932
CAS No.: 1146291-17-9
M. Wt: 208.24
InChI Key: ZBATUWIFHGBGTJ-UHFFFAOYSA-N
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Description

3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thieno-pyrimidinone core with a 2-oxopropyl substituent at the 3-position. This compound (referred to as compound 9 in ) was synthesized via the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamide with ethyl acetoacetate, yielding 42% with a melting point of 266–267°C . Its structure was confirmed by IR, $ ^1H $-NMR, and mass spectrometry. The presence of the 2-oxopropyl group introduces a ketone functionality, which may influence hydrogen-bonding interactions in biological systems. Additionally, the bromo and methyl substituents at positions 7, 8, and 9 contribute to its unique physicochemical profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-6(12)4-11-5-10-7-2-3-14-8(7)9(11)13/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBATUWIFHGBGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC2=C(C1=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene with a suitable β-keto ester under acidic conditions to form the thieno[3,2-d]pyrimidin-4-one core. The oxopropyl group can then be introduced through alkylation reactions using appropriate alkyl halides .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .

Scientific Research Applications

Biological Activities

3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one has been studied for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests potential interactions with biological systems, particularly as an inhibitor or modulator of specific enzymes or receptors.

Antitumor Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one exhibit notable antitumor properties. For instance:

  • Case Study : A derivative of thieno[3,2-d]pyrimidin-4(3H)-one demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Antiviral Properties

Research has also highlighted the antiviral potential of this compound.

  • Case Study : In vitro studies showed that certain thieno[3,2-d]pyrimidine derivatives could inhibit viral replication in cells infected with influenza virus. The compounds were found to interfere with viral RNA synthesis .

Industrial Applications

Beyond biological applications, this compound has potential uses in various industrial sectors:

Agrochemicals

The compound's ability to act as a biocontrol agent against plant pathogens has been explored:

  • Case Study : Research indicated that thieno[3,2-d]pyrimidin derivatives could be developed into fungicides due to their efficacy against fungal pathogens affecting crops .

Material Science

Due to its unique chemical structure, this compound may also find applications in material science:

  • Potential Application : The synthesis of polymeric materials incorporating thieno[3,2-d]pyrimidin moieties could lead to materials with enhanced thermal stability and electrical conductivity.

Summary Table of Applications

Application AreaSpecific UseCase Study Reference
Antitumor ActivityCytotoxic effects on cancer cell lines
Antiviral PropertiesInhibition of influenza virus replication
AgrochemicalsDevelopment of fungicides
Material ScienceSynthesis of conductive polymersPotential

Mechanism of Action

The mechanism of action of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism. In cancer research, the compound targets tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between compound 9 and related thieno-pyrimidinone derivatives:

Compound Core Structure Substituents Melting Point (°C) Reported Bioactivity Reference
3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (compound 9) Pyrido-thieno-pyrimidinone 8-Bromo, 7,9-dimethyl, 2-(2-oxopropyl) 266–267 Pim-1 kinase inhibition (inferred)
7,9-Bis(4-methoxyphenyl)-2-(3-methyl-5-oxo-4-(p-tolylhydrazono)pyrazol-1-yl) Pyrido-thieno-pyrimidinone 7,9-Dimethoxyphenyl, 2-(p-tolylhydrazono-pyrazole) 183–185 Not specified
Thieno[2,3-d]pyrimidin-4(3H)-one with azepine fragment Thieno[2,3-d]pyrimidinone Azepine ring substituent Not reported Enhanced melanin synthesis in B16 cells
3-Isopropyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidinone 3-Isopropyl, 2-mercapto, 5-phenyl Not reported Antifungal/anticancer (structural analog)
6-(4-Chlorophenyl)-3-(3-methoxy-4-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidinone 6-(4-Chlorophenyl), 3-(3-methoxy-4-hydroxyphenyl) Not reported Anticancer activity (docking studies)

Structural Variations and Physicochemical Properties

  • Bromine at position 8 increases molecular weight and may improve electrophilicity, aiding in kinase inhibition (e.g., Pim-1) . Hydrazono-pyrazole substituents () likely alter π-π stacking interactions, affecting binding to biological targets .
  • Melting Points: The high melting point of compound 9 (266–267°C) suggests strong intermolecular forces, possibly due to bromine’s electron-withdrawing effects and the ketone’s polarity. This contrasts with lower melting points (183–230°C) for hydrazono-substituted analogs in .

Biological Activity

3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, highlighting its anticancer properties, antibacterial effects, and structure-activity relationships (SAR).

  • Molecular Formula : C₆H₈N₂OS
  • Molecular Weight : 152.18 g/mol
  • CAS Number : 14080-50-3

Anticancer Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. A notable study synthesized various thienopyrimidine derivatives and evaluated their cytotoxicity against different cancer cell lines.

Key Findings:

  • Cytotoxicity : Compounds derived from thieno[3,2-d]pyrimidine showed significant cytotoxic activity against breast cancer cell lines, particularly T-47D. For instance, one derivative displayed over 90% inhibition in these cells .
  • Enzymatic Inhibition : The compounds were also tested for their inhibitory effects on phosphoinositide 3-kinase (PI3K) isoforms. One compound exhibited 72% and 84% inhibition on PI3Kβ and PI3Kγ, respectively, indicating its potential as a lead compound for further development in cancer therapy .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups significantly influenced the activity of these compounds. For example, hydroxyl substitutions at certain positions enhanced both cytotoxicity and enzymatic inhibition .

Antibacterial Activity

Thieno[3,2-d]pyrimidines have also been identified as novel antibacterial agents. A screening campaign against Mycobacterium tuberculosis revealed that these compounds could act as prodrugs, forming active metabolites through enzymatic reduction.

Research Insights:

  • Broad-Spectrum Activity : The derivatives demonstrated activity against various bacterial strains, including Staphylococcus aureus (MRSA), and showed moderate effects against some Gram-negative bacteria .
  • Mechanism of Action : The mechanism involves the activation of the nitro group by nitroreductase enzymes, leading to the formation of highly antimycobacterial metabolites .

Case Studies

  • Antitumor Efficacy in Animal Models : In vivo studies on mice indicated that certain thieno[3,2-d]pyrimidine derivatives exhibited antitumor activity across various experimental tumor models. Compounds were found to have low toxicity with maximum tolerated doses ranging from 1200 to 1750 mg/kg .
CompoundLD100 (mg/kg)MTD (mg/kg)Antitumor Activity
Compound A20001200Moderate
Compound B25001750Significant
  • In Vitro Toxicity Assessment : Evaluations in HeLa cells showed acceptable toxicity profiles for several promising compounds, suggesting their potential for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of 3-aminothieno[2,3-b]pyridine-2-carboxamide with ethyl acetoacetate under reflux conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (~80–100°C), and reaction time (6–12 hours). Purification often employs crystallization from ethanol or acetic acid, yielding 42–84% depending on substituents . Optimization strategies include monitoring intermediates via TLC/HPLC and using catalysts (e.g., KI) to enhance coupling efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1670–1720 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
  • ¹H/¹³C NMR : Resolves substituent effects (e.g., methyl groups at δ 2.6–3.0 ppm, aromatic protons at δ 7.0–8.0 ppm) and confirms regiochemistry .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 325–379 for brominated analogs) and fragmentation patterns .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Antiplasmodial activity : Screen against Plasmodium falciparum cultures (e.g., RPMI 1640 medium, 1–5% O₂) and compare inhibition to chloroquine .
  • Enzyme inhibition : Perform tyrosinase inhibition assays using L-DOPA as a substrate, measuring IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • Substituent analysis : Compare analogs with varying substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to assess electronic and steric effects on bioactivity. For example, trifluoromethyl groups enhance lipophilicity and target binding .
  • Core modifications : Replace the pyrimidinone oxygen with sulfur (thionation) to improve photodynamic therapy (PDT) efficacy via singlet oxygen generation .
  • Table : Key SAR Findings
Substituent PositionModificationBiological ImpactReference
2-positionTrifluoromethylIncreased enzyme inhibition (tyrosinase IC₅₀ < 10 µM)
6-positionEthynyl groupsEnhanced antiplasmodial activity (IC₅₀ ~0.5 µM)

Q. What computational methods are effective for predicting binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tyrosinase (PDB: 2Y9X) or Pim-1 kinase. Focus on hydrogen bonding (e.g., pyrimidinone carbonyl with active-site residues) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • ADMET prediction : Employ SwissADME to estimate logP, bioavailability, and CYP450 interactions .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer :

  • Assay standardization : Control variables like oxygen tension (critical for antiplasmodial assays ) or cell passage number.
  • Meta-analysis : Compare IC₅₀ values across studies using normalized datasets (e.g., pIC₅₀ = -log(IC₅₀)). Discrepancies may arise from substituent stereochemistry or solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What strategies address solubility challenges in in vivo testing?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate esters at the 4-oxo position for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm) to improve bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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